1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene

Gas-phase acidity Electron-withdrawing group strength Superacid design

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene (CAS 81439-39-6; molecular formula C₁₁F₁₆) is a perfluorinated aromatic compound belonging to the pentakis(trifluoromethyl)phenyl [C₆(CF₃)₅] family. It features five electron-withdrawing trifluoromethyl (–CF₃) groups and a single fluorine substituent attached to a sterically congested benzene core.

Molecular Formula C11F16
Molecular Weight 436.09 g/mol
Cat. No. B12109763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene
Molecular FormulaC11F16
Molecular Weight436.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11F16/c12-6-4(10(22,23)24)2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)5(6)11(25,26)27
InChIKeyDQVZIZAHJQQOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene: Core Identity and Compound-Class Context for Sourcing Decisions


1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene (CAS 81439-39-6; molecular formula C₁₁F₁₆) is a perfluorinated aromatic compound belonging to the pentakis(trifluoromethyl)phenyl [C₆(CF₃)₅] family. It features five electron-withdrawing trifluoromethyl (–CF₃) groups and a single fluorine substituent attached to a sterically congested benzene core [1]. The C₆(CF₃)₅ scaffold is recognized as one of the most sterically crowded and strongly electron-withdrawing aryl groups available, with an acidifying effect that rivals three nitro substituents [2]. This compound serves as a versatile electrophilic building block for constructing stable carbenes, radical species, superacids, and weakly coordinating anions [3].

Why 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene Cannot Be Replaced by Generic Perfluorinated Aromatics


Generic perfluorinated aromatics such as hexafluorobenzene (C₆F₆) or octafluorotoluene (C₇F₈) lack the extreme electron deficiency and steric profile conferred by five cumulative –CF₃ groups [1]. The C₆(CF₃)₅ framework acidifies pendant functional groups by over 8 pKa units in water relative to unsubstituted analogs—an effect unattainable with C₆F₅ or bis(trifluoromethyl)phenyl groups [2]. Critically, the single fluorine atom on the target compound provides a unique nucleophilic aromatic substitution (SNAr) entry point that is absent in the fully substituted hexakis(trifluoromethyl)benzene (C₆(CF₃)₆) and operates under different electronic control than the chloro analog [3]. Substituting a less electron-deficient perfluoroarene therefore compromises both the electronic activation required for downstream derivatization and the steric protection essential for stabilizing reactive intermediates such as carbenes and low-coordinate metal centers.

Product-Specific Quantitative Evidence: Where 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene Differentiates from Closest Analogs


Electron-Withdrawing Power of the C₆(CF₃)₅ Scaffold: Gas-Phase Acidity Comparison Versus C₆F₅ and (CF₃)ₙ-Phenyl Congeners

The electron-withdrawing power of the C₆(CF₃)₅ group, as quantified by the gas-phase acidity (ΔG_acid) of its phenol derivative C₆(CF₃)₅OH, is 298.7 kcal/mol, making it 43.6 kcal/mol more acidic than unsubstituted phenol (ΔG_acid = 342.3 kcal/mol) in the gas phase [1]. In aqueous solution, C₆(CF₃)₅OH exhibits a pKa of 1.32, which is 8.63 units lower than phenol (pKa = 9.95), placing it in the superacid regime [2]. This acidifying effect of five –CF₃ groups is approximately equivalent to that of three nitro groups [3]. The C₆(CF₃)₅ group's electron-withdrawing power is stated to be superior to that of 2,6-bis(trifluoromethyl)phenyl and 2,4,6-tris(trifluoromethyl)phenyl substituents [4]. This means that 1-fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene, carrying the full C₆(CF₃)₅ core, imparts greater electronic activation than any analog with fewer than five –CF₃ groups, a property directly relevant for designing highly electrophilic reagents and weakly coordinating anions.

Gas-phase acidity Electron-withdrawing group strength Superacid design

Unique SNAr Reactivity: Fluoride as a Leaving Group Enables Direct Amination to C₆(CF₃)₅NH₂

Treatment of 1-fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene [C₆(CF₃)₅F] with ammonia yields pentakis(trifluoromethyl)aniline [C₆(CF₃)₅NH₂] via nucleophilic aromatic substitution (SNAr) [1]. This direct amination pathway is mechanistically unavailable to the hydrogen analog C₆(CF₃)₅H, which requires deprotonation or metalation—processes that are challenging for this highly electron-deficient ring system [2]. The fully substituted C₆(CF₃)₆ lacks any leaving group and must instead be converted to the orthoester C₆(CF₃)₅C(OMe)₃ (92% yield) as an indirect route to the aniline, adding synthetic steps [3]. The chloro analog C₆(CF₃)₅Cl can also undergo SNAr, but the fluoride leaving group typically provides higher SNAr reactivity in electron-deficient aromatics due to the stronger C–F bond polarization and the rate-determining nucleophilic addition step being more favorable with fluorine as the leaving group [4]. Thus, C₆(CF₃)₅F occupies a unique reactivity niche among C₆(CF₃)₅X congeners.

Nucleophilic aromatic substitution Aniline synthesis Building-block reactivity

Steric Distortion of the Aromatic Ring: Structural Evidence of Extreme Crowding Versus Planar Perfluoroarenes

Single-crystal XRD analysis of C₆(CF₃)₅ derivatives reveals that the aromatic ring is significantly distorted from planarity due to steric repulsion among the bulky –CF₃ groups [1]. In the phenoxide salt of the C₆(CF₃)₅ scaffold, the dihedral angles C1–C2–C3–C4 and C1–C6–C5–C4 average 7.8° and 7.9°, respectively, while the CF₃ carbon atoms are displaced alternately up and down by 0.02–0.59 Å (average 0.28 Å) from the phenyl least-squares plane [2]. In contrast, hexafluorobenzene (C₆F₆) and octafluorotoluene (C₇F₈) maintain essentially planar aromatic rings due to the smaller steric demand of fluorine atoms compared to –CF₃ groups [3]. This non-planarity creates a sterically shielded environment above and below the ring plane, which is critical for kinetic stabilization of reactive species coordinated to the aryl group.

X-ray crystallography Steric crowding Ring distortion

Synthetic Route Specificity: Thermolysis Yield of C₆(CF₃)₅F Versus Other C₆(CF₃)₅X Derivatives

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene is synthesized in approximately 30% yield by thermolysis of hexakis(trifluoromethyl)benzene [C₆(CF₃)₆] with trifluoroacetonitrile (CF₃CN) at 550 °C and 280 Torr [1]. This gas-phase thermolysis route is distinct from the solution-phase pertrifluoromethylation strategy (using CF₃Cu/DMI) that yields C₆(CF₃)₅OH, C₆(CF₃)₅H, and C₆(CF₃)₆ in a combined yield of 80% [2]. The fluoro derivative is not accessible via the mild CF₃Cu route, meaning that C₆(CF₃)₅F must be sourced as a specialized synthetic intermediate. The chloro analog C₆(CF₃)₅Cl, in contrast, is readily prepared from C₆(CF₃)₅OH via chlorination with POCl₃/pyridine [3], making it synthetically more accessible but lacking the fluoride-specific reactivity.

Thermolysis synthesis Yield comparison Precursor sourcing

Best-Validated Application Scenarios for 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene Based on Quantitative Evidence


Direct Precursor to Pentakis(trifluoromethyl)aniline for Superacid and Weakly Coordinating Anion Synthesis

The fluoro compound's one-step conversion to C₆(CF₃)₅NH₂ via SNAr with ammonia provides the most direct entry to the aniline building block [1]. The resulting aniline exhibits a gas-phase acidity (ΔG_acid) of 312.2 kcal/mol and a pKa of 12.5 in DMSO [2], establishing it as a potent NH-acid precursor for designing weakly coordinating anions and superacids. This direct amination route avoids the multi-step orthoester pathway required from C₆(CF₃)₆, saving both synthetic steps and material costs.

Electrophilic Scaffold for Stable Carbene and Radical Species Design

The combined extreme electron-withdrawing power (C₆(CF₃)₅OH pKa = 1.32 in water) [1] and pronounced steric shielding (ring dihedral angles ~8°, CF₃ displacement up to 0.59 Å from the ring plane) [2] make the C₆(CF₃)₅ framework, delivered via the fluoro precursor, an ideal platform for stabilizing N-heterocyclic carbenes, persistent radicals, and low-valent main-group species [3]. The fluoro substituent provides a synthetic handle for installing the C₆(CF₃)₅ group onto the target heteroatom center through nucleophilic displacement.

Building Block for C₆(CF₃)₅-Functionalized Materials via Diazonium Chemistry

Although the diazonium salt C₆(CF₃)₅N₂⁺ BF₄⁻ is accessed from C₆(CF₃)₅NH₂ rather than directly from the fluoro compound, C₆(CF₃)₅F serves as the upstream precursor to the aniline [1], which is then converted to the diazonium salt. This sterically crowded, highly electron-deficient diazonium salt has been demonstrated to undergo dediazotization to yield C₆(CF₃)₅I, C₆(CF₃)₅NO₂, and C₆(CF₃)₅NO [2], opening diverse functionalization pathways for materials science and catalyst ligand design.

Superior Electron-Capture Agent Relative to Simpler Perfluoroarenes

The cumulative electron-withdrawing effect of five –CF₃ groups, quantified as a 43.6 kcal/mol gas-phase acidity enhancement for the phenol derivative over unsubstituted phenol [1], implies that C₆(CF₃)₅F possesses a significantly higher electron affinity than hexafluorobenzene (EA ≈ 0.5–0.9 eV) [2] or octafluorotoluene (EA ≥ 1.7 eV) [3]. This property is relevant for applications requiring strong electron capture, such as electron-capture detector (ECD) standards, negative-ion mass spectrometry calibrants, and gas-phase electron-transfer studies.

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